Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate
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Overview
Description
Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- Rel-ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
- Rel-ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate
- Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate
Uniqueness
Rel-ethyl (1R,2R)-2-acetoxycyclopropane-1-carboxylate is unique due to its acetoxy functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-acetyloxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
UWYCEOHZDOYNHX-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1OC(=O)C |
Canonical SMILES |
CCOC(=O)C1CC1OC(=O)C |
Origin of Product |
United States |
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